7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
CAS No.: 1368138-87-7
Cat. No.: VC2595031
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368138-87-7 |
|---|---|
| Molecular Formula | C8H4BrNO3 |
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 7-bromo-4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H4BrNO3/c9-6-2-10-8(12)5-1-4(3-11)13-7(5)6/h1-3H,(H,10,12) |
| Standard InChI Key | FUTNRFCTJWUVSJ-UHFFFAOYSA-N |
| SMILES | C1=C(OC2=C1C(=O)NC=C2Br)C=O |
| Canonical SMILES | C1=C(OC2=C1C(=O)NC=C2Br)C=O |
Introduction
Structural Characteristics
7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde features a fused ring system comprising a furan ring and a pyridine ring. The compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position, contributing to its unique chemical profile and reactivity. The molecular structure contains multiple functional groups that enable diverse chemical transformations and applications in various fields.
The compound's structural parameters are summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS No. | 1368138-87-7 |
| Molecular Formula | C8H4BrNO3 |
| Molecular Weight | 242.03 g/mol |
| SMILES Notation | C1=C(C=O)OC2=C1C(=O)NC=C2Br |
| IUPAC Name | 7-bromo-4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde |
The structure possesses three hydrogen bond acceptor sites and one hydrogen bond donor site, making it potentially valuable for interactions with biological targets . The compound's molecular framework contains a lactam functionality within the pyridine ring, contributing to its physicochemical properties and potential biological activity.
Physicochemical Properties
Understanding the physicochemical properties of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is essential for predicting its behavior in various chemical environments and biological systems. The compound exists as a solid at room temperature and exhibits specific characteristics that influence its applications in research and development.
Table 2 presents the key physicochemical properties of this compound:
| Property | Value |
|---|---|
| Physical State | Solid |
| LogP | 1.6961 |
| Topological Polar Surface Area (TPSA) | 63.07 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
| Recommended Storage | Sealed in dry conditions, 2-8°C |
The moderate LogP value (1.6961) indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell membrane permeability . The topological polar surface area of 63.07 Ų suggests potential for oral bioavailability, as compounds with TPSA values less than 140 Ų generally exhibit better absorption through cell membranes.
Chemical Reactivity
The chemical reactivity of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is largely determined by its functional groups. The presence of both an aldehyde group and a bromine atom creates opportunities for various transformations, making this compound a valuable building block in synthetic chemistry.
Aldehyde Reactivity
The aldehyde group at the 2-position can participate in numerous reactions, including:
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Condensation reactions with amines to form imines
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Reduction to primary alcohols
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Oxidation to carboxylic acids
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Aldol condensations with other carbonyl compounds
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Wittig reactions to form alkenes
These transformations provide pathways for functionalizing the compound to create more complex derivatives with potential applications in medicinal chemistry and materials science.
Bromine Substitution
The bromine atom at the 7-position serves as an excellent leaving group for various substitution reactions, particularly:
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Nucleophilic aromatic substitution with various nucleophiles
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings)
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Metal-halogen exchange reactions followed by electrophilic trapping
Comparative Analysis with Related Compounds
7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde belongs to a broader family of heterocyclic compounds. Comparing it with structurally related molecules provides insights into how subtle structural modifications affect properties and potential applications.
Table 3 presents a comparison with several related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde | C8H4BrNO3 | 242.03 g/mol | Reference compound |
| 7-Bromofuro[3,2-c]pyridin-4(5H)-one | C7H4BrNO2 | 214.02 g/mol | Lacks the aldehyde group at 2-position |
| 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde | C9H6BrNO3 | 256.05 g/mol | Contains additional methyl group at 5-position |
| 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde | C8H4BrNO2S | 258.09 g/mol | Contains thiophene instead of furan ring |
The parent compound, 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS: 603301-02-6), lacks the aldehyde functionality at the 2-position, which significantly alters its reactivity profile . The addition of the aldehyde group in our target compound creates opportunities for further functionalization and potential biological interactions.
The methyl-substituted derivative, 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde, introduces additional steric factors that can influence both reactivity and biological activity . Methylation at the N-5 position can affect the compound's solubility, binding affinity to biological targets, and metabolic stability.
The thieno analog, 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde, replaces the oxygen in the five-membered ring with sulfur, which alters the electronic properties, ring size, and potential interactions with biological targets . Sulfur-containing heterocycles often exhibit different biological activities compared to their oxygen counterparts.
Future Research Directions
Research on 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde presents several promising avenues for future investigation:
Synthetic Methodologies
Development of more efficient and scalable synthesis routes remains an important area for research. Potential directions include:
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Exploring metal-catalyzed approaches for the formation of the furo[3,2-c]pyridine core
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Developing regioselective methods for bromination and formylation
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Investigating green chemistry approaches using environmentally friendly reagents and conditions
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Exploring one-pot multicomponent reactions to streamline the synthesis process
Structure-Activity Relationship Studies
Comprehensive SAR studies could provide valuable insights into how structural modifications affect biological activity:
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Systematic modification of the bromine substituent to other halogens or functional groups
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Variation of the aldehyde group to other carbonyl derivatives
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Introduction of substituents at different positions of the ring system
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Investigation of the effects of these modifications on biological activity and selectivity
Biological Evaluation
Given the potential biological applications, further screening against various targets would be valuable:
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Antimicrobial testing against a panel of bacterial and fungal strains
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Evaluation of anticancer activity against diverse cancer cell lines
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Assessment of potential antiviral activity, particularly against herpesviruses
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Molecular docking studies to assess binding affinities with biological targets
Materials Science Applications
The unique structure also merits investigation for various materials applications:
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Evaluation of photophysical properties for potential use in optoelectronic devices
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Investigation of self-assembly behavior for supramolecular chemistry applications
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Exploration of coordination chemistry with various metals
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Development of structure-property relationships for rational design of functional materials
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